molecular formula C15H14FNO3 B5522174 (NE)-N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine

(NE)-N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine

Cat. No.: B5522174
M. Wt: 275.27 g/mol
InChI Key: INYUAFBGJOBIJN-RQZCQDPDSA-N
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Description

(NE)-N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine is an organic compound characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 3-methoxy-4-hydroxybenzaldehyde.

    Formation of Intermediate: The two starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Hydroxylamine Addition: The intermediate is then reacted with hydroxylamine hydrochloride in an aqueous solution to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Reactants are combined in a reactor, and the reaction is allowed to proceed to completion.

    Continuous Flow Processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(NE)-N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of (NE)-N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The fluorophenyl and methoxyphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (NE)-N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine
  • (NE)-N-[[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine
  • (NE)-N-[[4-[(4-methylphenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine

Uniqueness

(NE)-N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and influences the compound’s reactivity and binding interactions. The methoxyphenyl group further enhances its chemical stability and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

(NE)-N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-19-15-8-12(9-17-18)4-7-14(15)20-10-11-2-5-13(16)6-3-11/h2-9,18H,10H2,1H3/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYUAFBGJOBIJN-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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